Reproterol

Description

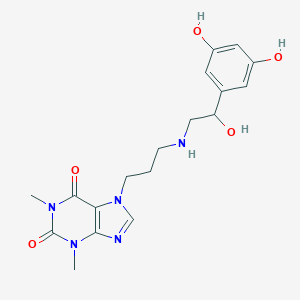

Structure

3D Structure

Properties

IUPAC Name |

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLAAKXASPCBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13055-82-8 (mono-hydrochloride) | |

| Record name | Reproterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023553 | |

| Record name | Reproterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-54-6 | |

| Record name | Reproterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reproterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reproterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reproterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reproterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPROTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11941YC6RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Reproterol Hydrochloride: A Technical Guide on its Role as a Beta-2 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol hydrochloride is a synthetic sympathomimetic amine classified as a short-acting beta-2 adrenergic agonist (SABA). It is utilized in the management of bronchospasm associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth analysis of the pharmacological properties of reproterol hydrochloride, focusing on its mechanism of action, receptor binding characteristics, and downstream signaling pathways. Detailed experimental protocols for key assays used to characterize its activity are also presented, along with a comparative analysis of its potency and efficacy with other beta-2 adrenergic agonists.

Introduction

Reproterol hydrochloride is a bronchodilator that exerts its therapeutic effects through selective activation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] This activation initiates a cascade of intracellular events leading to bronchodilation and relief from airway obstruction. Understanding the precise molecular interactions and functional consequences of reproterol's engagement with its target receptor is crucial for its optimal therapeutic use and for the development of novel respiratory therapeutics.

Physicochemical Properties

Reproterol hydrochloride is the hydrochloride salt of reproterol. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₂₄ClN₅O₅ |

| Molecular Weight | 425.87 g/mol |

| CAS Number | 13055-82-8 |

| Appearance | White or almost white crystalline powder |

| Solubility | Soluble in water |

Mechanism of Action: Beta-2 Adrenergic Agonism

Reproterol acts as an agonist at beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of reproterol to these receptors triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[2] This initiates a downstream signaling cascade that ultimately results in the relaxation of airway smooth muscle.

Signaling Pathway

The activation of the beta-2 adrenergic receptor by reproterol initiates the following key signaling events:

-

G-Protein Activation: The activated receptor promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the beta-gamma (Gβγ) dimer and activates adenylyl cyclase, a membrane-bound enzyme.[2]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[2]

-

Phosphorylation of Target Proteins: PKA phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK). This ultimately results in smooth muscle relaxation and bronchodilation.[2]

Diagram of the Reproterol Signaling Pathway.

Pharmacological Profile

The pharmacological activity of reproterol is characterized by its binding affinity for and functional potency at the beta-2 adrenergic receptor.

Receptor Binding Affinity

Functional Potency and Efficacy

The functional potency of reproterol is typically assessed through in vitro assays that measure its ability to stimulate downstream signaling events (e.g., cAMP production) or to induce a physiological response (e.g., relaxation of airway smooth muscle).

| Assay | Parameter | Reproterol | Fenoterol | Salbutamol | Isoprenaline | Reference |

| cAMP Production in Human Monocytes | % Stimulation (at 10⁻⁵ M) | ~128% | ~65% | ~13% | - | [3] |

| Adenylyl Cyclase Activity in Guinea Pig Trachea | Potency Ranking | Potent | - | Less Potent than Reproterol | More Potent than Reproterol | [4] |

| Relaxation of Guinea Pig Trachea | pD₂ | Data not available | ~7.8 | ~7.5 | ~7.6 | [1][5][6] |

Note: pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ value indicates greater potency.

Selectivity

Reproterol is classified as a selective beta-2 adrenergic agonist, meaning it exhibits a higher affinity and functional potency for beta-2 receptors compared to beta-1 adrenergic receptors, which are primarily located in the heart. This selectivity is crucial for minimizing cardiovascular side effects such as tachycardia.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the beta-2 adrenergic agonist activity of compounds like reproterol.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of reproterol for the beta-2 adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes expressing the beta-2 adrenergic receptor are prepared from a suitable source, such as cultured cells (e.g., CHO or HEK293 cells) stably transfected with the human beta-2 adrenergic receptor, or from tissues rich in these receptors (e.g., lung tissue).

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) that is known to bind to the beta-2 adrenergic receptor with high affinity. The incubation is performed in the presence and absence of varying concentrations of unlabeled reproterol.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of reproterol (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of an agonist to stimulate the production of cAMP.

Objective: To determine the EC₅₀ and Emax of reproterol for the activation of adenylyl cyclase.

Methodology:

-

Cell Culture/Membrane Preparation: Cells or membranes expressing the beta-2 adrenergic receptor and adenylyl cyclase are used.

-

Incubation: The cells or membranes are incubated with varying concentrations of reproterol in the presence of ATP and a phosphodiesterase inhibitor (to prevent the degradation of cAMP).

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a variety of methods, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Analysis: The concentration-response data are plotted, and non-linear regression is used to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Workflow for an Adenylyl Cyclase Activation Assay.

Isolated Airway Smooth Muscle Relaxation Assay

This ex vivo assay directly measures the functional effect of a bronchodilator on airway smooth muscle tissue.

Objective: To determine the potency (pD₂) and efficacy of reproterol in relaxing pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation: Tracheal rings or bronchial strips are dissected from a suitable animal model (e.g., guinea pig).[4][7] The tissues are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).[4]

-

Contraction: The tissues are pre-contracted with a contractile agent such as histamine, methacholine, or carbachol to induce a stable level of tone.[1][5][6]

-

Drug Addition: Cumulative concentrations of reproterol are added to the organ bath, and the resulting relaxation of the smooth muscle is recorded using an isometric force transducer.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tone. A concentration-response curve is constructed, and the pD₂ value (negative logarithm of the EC₅₀) and the maximum relaxation effect are determined.

Workflow for an Isolated Airway Smooth Muscle Relaxation Assay.

Conclusion

Reproterol hydrochloride is an effective short-acting beta-2 adrenergic agonist that produces bronchodilation by activating the canonical Gs-adenylyl cyclase-cAMP signaling pathway in airway smooth muscle cells. While its clinical efficacy is well-established, a more comprehensive quantitative characterization of its receptor binding affinity and selectivity is warranted to fully understand its pharmacological profile in comparison to other available beta-2 agonists. The experimental protocols detailed in this guide provide a framework for conducting such studies, which will be invaluable for future drug development and respiratory research.

References

- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Reproterol

This guide provides a comprehensive overview of the chemical structure and stereochemical properties of reproterol, a short-acting β2-adrenoreceptor agonist used in the management of asthma.[1][2] The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its structural features, stereoisomers, and the analytical methodologies pertinent to their characterization.

Chemical Identity and Physicochemical Properties

Reproterol is a synthetic compound that combines a phenylethanolamine moiety, responsible for its β2-adrenergic activity, with a theophylline derivative.[3][4] This unique structure contributes to its pharmacological profile as a bronchodilator.[5][6]

The fundamental physicochemical properties of reproterol are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (RS)-7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | [1] |

| CAS Number | 54063-54-6 (Racemate) | [1][7] |

| 13055-82-8 (Hydrochloride Salt) | [3][8] | |

| Molecular Formula | C18H23N5O5 | [1][7] |

| Molecular Weight | 389.41 g/mol | [1][7] |

| Monoisotopic Mass | 389.1700 g/mol | N/A |

Molecular Structure

The molecular structure of reproterol consists of two main components:

-

A 3,5-dihydroxyphenyl group attached to a hydroxyethylamine side chain. This part of the molecule is crucial for its interaction with the β2-adrenergic receptor.

-

A theophylline moiety (1,3-dimethylxanthine) linked to the ethylamine nitrogen via a propyl chain.

The diagram below illustrates the two-dimensional chemical structure of reproterol.

Caption: 2D chemical structure of reproterol.

Stereochemistry

The stereochemistry of a drug is a critical attribute that influences its pharmacological and toxicological properties.

3.1. Chiral Center and Enantiomers Reproterol possesses one chiral center at the carbon atom of the hydroxyethylamine side chain, which is bonded to the hydroxyl group and the 3,5-dihydroxyphenyl ring.[1] This chirality results in the existence of two enantiomers: (R)-reproterol and (S)-reproterol.[1][9]

Commercially available reproterol is formulated as a racemate, which is a 1:1 mixture of the (R)- and (S)-enantiomers.[1][9]

| Stereoisomer | CAS Number |

| (R)-Reproterol | 210710-33-1 |

| (S)-Reproterol | 210710-34-2 |

3.2. Pharmacological Significance of Stereoisomers For many chiral drugs, particularly β2-agonists, the pharmacological activity resides predominantly in one of the enantiomers. The (R)-enantiomer of most β-agonists is typically the eutomer (the pharmacologically more active isomer), while the (S)-enantiomer is often considered the distomer, exhibiting significantly less activity or contributing to side effects. While specific studies on the differential activity of reproterol enantiomers are not detailed in the provided search results, this general principle in the drug class is well-established.[10][11]

Experimental Protocols for Structural and Stereochemical Elucidation

The definitive determination of reproterol's chemical structure and absolute stereochemistry relies on a combination of modern analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.[12]

-

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For reproterol, ¹H NMR would be used to confirm the presence of aromatic protons on the dihydroxyphenyl ring, the methyl protons on the theophylline core, and the aliphatic protons of the propyl linker and ethylamine chain.

-

¹³C NMR: This method identifies the different carbon environments within the molecule, confirming the carbon skeleton.

-

2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecular structure.[13] For instance, an HMBC experiment would confirm the linkage between the propyl chain and the N7 position of the theophylline ring.

4.2. X-Ray Crystallography X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[14][15]

-

Methodology: The technique involves crystallizing the compound of interest (e.g., reproterol hydrochloride) and then bombarding the crystal with X-rays. The resulting diffraction pattern is measured and analyzed to produce a three-dimensional electron density map of the molecule.[14] From this map, the precise positions of each atom can be determined, providing definitive information on bond lengths, bond angles, and the absolute configuration of the chiral center (if a suitable crystal is obtained).

-

Application to Reproterol: Single-crystal X-ray diffraction of one of the pure enantiomers would definitively establish its (R) or (S) configuration. Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the bulk drug substance and identify different polymorphs.[16][17]

4.3. Chiral Separation and Analysis To study the individual enantiomers, they must first be separated from the racemic mixture.

-

Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the analytical and preparative separation of enantiomers. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

-

Workflow: The general workflow for stereochemical analysis involves synthesizing the racemate, developing a chiral separation method to resolve the enantiomers, and then characterizing the individual enantiomers to determine their absolute configuration and pharmacological activity.

The flowchart below outlines a typical experimental workflow for the stereochemical analysis of a chiral pharmaceutical agent like reproterol.

Caption: Workflow for stereochemical analysis of reproterol.

References

- 1. Reproterol - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Reproterol [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Reproterol hydrochloride [midas-pharma.com]

- 6. midas-pharma.com [midas-pharma.com]

- 7. scbt.com [scbt.com]

- 8. Reproterol Hydrochloride | CymitQuimica [cymitquimica.com]

- 9. Reproterol – Wikipedia [de.wikipedia.org]

- 10. iipseries.org [iipseries.org]

- 11. mdpi.com [mdpi.com]

- 12. alpaipars.com [alpaipars.com]

- 13. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. mdpi.com [mdpi.com]

The Pharmacological Profile of Reproterol in Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol is a short-acting β2-adrenergic receptor agonist (SABA) utilized in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Chemically, it is a unique compound that combines a β2-agonist pharmacophore with a theophylline-like moiety. This guide provides an in-depth examination of the pharmacological profile of reproterol, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical efficacy, and safety profile. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.

Introduction

Reproterol is a sympathomimetic agent that elicits bronchodilation by stimulating β2-adrenergic receptors in the smooth muscle of the airways.[2][5] It is indicated for the relief of acute bronchospasm in patients with asthma and COPD.[1][6] Marketed under trade names such as Bronchodil and Reprothal, reproterol is available in various formulations, including metered-dose inhalers for oral inhalation and intravenous solutions.[1][6] Its rapid onset of action makes it suitable for alleviating acute symptoms like wheezing, shortness of breath, and chest tightness.[1]

Mechanism of Action

Reproterol's primary mechanism of action is the stimulation of β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[2] This interaction initiates a cascade of intracellular events leading to muscle relaxation and, consequently, bronchodilation.[2][7]

2.1. β2-Adrenergic Receptor Signaling

Upon binding to the β2-adrenergic receptor, reproterol activates the associated stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels has several effects:

-

Activation of Protein Kinase A (PKA): cAMP activates PKA, which then phosphorylates various intracellular proteins.[2]

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA-mediated phosphorylation inhibits MLCK, an enzyme crucial for the phosphorylation of myosin light chains required for muscle contraction.[2]

-

Reduction of Intracellular Calcium: Increased cAMP levels promote the sequestration of intracellular calcium into stores and reduce its influx across the cell membrane.[2]

The cumulative effect of these actions is the relaxation of airway smooth muscle, leading to bronchodilation.[2][7]

2.2. Dual Activity: PDE Inhibition

Reproterol is structurally unique as it incorporates a theophylline-like component. This suggests a potential secondary mechanism of action through the inhibition of phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[8] By inhibiting PDE, reproterol may potentiate and sustain the bronchodilatory effects initiated by β2-receptor stimulation. One in vitro study demonstrated that reproterol stimulated cAMP production in monocytes to a greater extent than fenoterol or salbutamol, suggesting an advantageous synergistic effect from its dual action.[8][9]

Caption: Reproterol's dual mechanism of action.

Pharmacodynamics

The primary pharmacodynamic effect of reproterol is the relaxation of bronchial smooth muscle, resulting in a rapid and significant improvement in lung function in patients with obstructive airway diseases.[10]

3.1. Bronchodilatory Effects

Clinical studies have consistently demonstrated the potent bronchodilatory action of reproterol. In a multi-centre study involving 81 patients with asthma or chronic bronchitis, a single 20 mg oral dose of reproterol produced a statistically significant bronchodilator effect, with an onset of action at approximately 30 minutes, peaking at 2-3 hours, and lasting for at least 4 hours.[11] Another study showed that inhaled reproterol could reverse immediate bronchoconstrictor responses to inhaled antigens in patients with occupational asthma.[12]

Table 1: Quantitative Pharmacodynamic Data for Reproterol

| Parameter | Value/Observation | Condition | Study Reference |

| Onset of Action (Oral) | ~30 minutes | Asthma & Chronic Bronchitis | Nolte et al., 1977[11] |

| Peak Effect (Oral) | 2-3 hours | Asthma & Chronic Bronchitis | Nolte et al., 1977[11] |

| Duration of Action (Oral) | ≥ 4 hours | Asthma & Chronic Bronchitis | Nolte et al., 1977[11] |

| FEV1 Improvement (Inhaled) | 17% (at 1 mg) to 29% (at 8 mg) | Asthma | Patchett et al.[13] |

| cAMP Production (in vitro) | ~128% increase at 10⁻⁵ M | Human Monocytes | Juergens et al., 2004[8] |

| LTB4 Inhibition (in vitro) | ~49% inhibition at 10⁻⁵ M | Human Monocytes | Juergens et al., 2004[8] |

Pharmacokinetics

The pharmacokinetic profile of reproterol has been studied in various species, including humans. The route of administration significantly influences its absorption, distribution, and elimination.

4.1. Absorption, Distribution, Metabolism, and Elimination

Following intravenous administration in humans, reproterol is rapidly distributed and eliminated.[14] After oral administration, the highest plasma levels are reached within 2 hours.[14] The absorption rate following oral administration in animal models is relatively low (18% in rats and dogs), but intratracheal application in rats resulted in a high absorption rate of 90%, highlighting the efficiency of the inhalation route.[14] Studies in rats have also shown a particular affinity of reproterol for lung tissue.[14] The metabolism of reproterol is extensive, with the formation of the same main metabolite across different species, including humans.[14]

Table 2: Summary of Pharmacokinetic Parameters

| Parameter | Species | Value | Route of Administration | Study Reference |

| Time to Peak Plasma Level | Human | ~2 hours | Oral | Roth et al., 1977[14] |

| Elimination Half-life | Dog | 12.4 hours | Oral | Roth et al., 1977[14] |

| Elimination Half-life | Rabbit | 70 hours | Oral | Roth et al., 1977[14] |

| Absorption Rate | Rat, Dog | 18% | Oral | Roth et al., 1977[14] |

| Absorption Rate | Rabbit | 13% | Oral | Roth et al., 1977[14] |

| Absorption Rate | Rat | 90% | Intratracheal | Roth et al., 1977[14] |

| Primary Route of Excretion | Dog, Rabbit | Renal (57-66%) | Intravenous | Roth et al., 1977[14] |

| Primary Route of Excretion | Rat | Fecal (58%) | Intravenous | Roth et al., 1977[14] |

Clinical Efficacy and Safety

5.1. Efficacy in Respiratory Diseases

Reproterol has demonstrated significant efficacy in treating obstructive airway diseases. A comparative study against orciprenaline showed that while both drugs had significant broncholytic effects, the efficacy of reproterol was superior, with fewer side effects.[10] In a dose-response study in asthmatics, inhaled reproterol showed a dose-dependent increase in FEV1 and duration of action, with an 8 mg dose providing a mean improvement of 29% in FEV1 without significant cardiovascular effects.[13]

5.2. Safety and Tolerability

Reproterol is generally well-tolerated.[1] Common side effects are typical of β2-agonists and include tremors, palpitations, headache, and nervousness.[1][15] These are often mild and transient.[1] Less common effects can include dizziness, nausea, and muscle cramps.[15][16] Serious side effects are rare but can include severe allergic reactions, chest pain, and severe dizziness.[15] Compared to orciprenaline, reproterol was associated with a significantly lower incidence of side effects like palpitations and tremors.[10]

Table 3: Clinical Safety Profile of Reproterol

| Adverse Effect Category | Examples | Incidence/Severity | References |

| Common | Tremor, palpitations, headache, nervousness | Generally mild and transient | [1][15][16] |

| Less Common | Dizziness, nausea, vomiting, dry mouth, muscle cramps | Infrequently reported | [15][16] |

| Serious (Rare) | Severe allergic reactions (hives, difficulty breathing), chest pain, severe dizziness, fainting | Require immediate medical attention | [15] |

| Potentially Fatal | Severe hypokalemia (with large doses) | A potential risk with high doses | [16] |

5.3. Drug Interactions

Several drug interactions are important to consider when prescribing reproterol:

-

Beta-blockers: Can counteract the bronchodilatory effects.[1]

-

MAOIs and Tricyclic Antidepressants: May potentiate cardiovascular side effects.[1]

-

Other Sympathomimetics: Can increase the risk of adverse effects.[1]

-

Potassium-depleting drugs (e.g., corticosteroids, diuretics): May increase the risk of hypokalemia.[16]

Experimental Protocols

6.1. Protocol: Assessment of Bronchodilator Efficacy via Spirometry

This protocol outlines the standardized method for assessing the acute response to an inhaled bronchodilator like reproterol in a clinical or research setting.[17][18][19]

Caption: Workflow for assessing bronchodilator response.

Methodology:

-

Patient Preparation: Ensure the patient has withheld any other bronchodilator medications for the appropriate duration as per ATS/ERS guidelines.

-

Baseline Spirometry: Perform spirometry to measure baseline Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC). The best of at least three acceptable maneuvers is recorded.

-

Drug Administration: Administer a standardized dose of reproterol via a metered-dose inhaler (MDI), preferably with a spacer device to ensure optimal lung deposition.

-

Post-Bronchodilator Spirometry: After a waiting period of 15-30 minutes, repeat the spirometry measurements.

-

Data Analysis: Calculate the change in FEV1 and FVC both as an absolute volume (in mL) and as a percentage change from the baseline value. A significant response is generally defined as an increase of ≥12% and ≥200 mL in either FEV1 or FVC.[18]

6.2. Protocol: In Vitro Measurement of cAMP Production in Monocytes

This protocol is based on the methodology used to compare the effects of different β2-agonists on intracellular signaling.[8]

Caption: Workflow for in vitro cAMP production assay.

Methodology:

-

Cell Isolation: Isolate human monocytes from peripheral blood samples from healthy donors using a standard method like Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Incubation: Suspend the isolated monocytes (e.g., at 10⁵ cells/ml) in an appropriate culture medium. Incubate the cells with a range of concentrations of reproterol (and other comparators) for 30 minutes at 37°C. A parallel experiment can be run with a PDE inhibitor like IBMX to assess the contribution of PDE to cAMP degradation.

-

Cell Lysis: After incubation, treat the cells with a lysis buffer (e.g., containing Triton-X100) to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysate using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to generate dose-response curves and determine parameters like EC50.

Conclusion

Reproterol is a potent and effective short-acting β2-agonist for the treatment of reversible bronchoconstriction in asthma and COPD. Its distinguishing feature is a dual mechanism of action, combining direct β2-adrenergic receptor agonism with potential phosphodiesterase inhibition, which may contribute to its robust clinical efficacy. It possesses a rapid onset of action and a favorable safety profile compared to older, less selective sympathomimetics. The comprehensive data presented in this guide on its pharmacology, supported by detailed experimental frameworks, underscores its therapeutic value and provides a solid foundation for further research and development in the field of respiratory medicine.

References

- 1. What is Reproterol Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Reproterol Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Reproterol - Wikipedia [en.wikipedia.org]

- 5. Reproterol - DocCheck Flexikon [flexikon.doccheck.com]

- 6. Reproterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 8. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro. | Semantic Scholar [semanticscholar.org]

- 10. [The bronchdilating action of reproterol in patients with bronchial asthma and chronic obstructive bronchitis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [A multi-centre study of reproterol, a bronchodilator (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of artifically-induced asthma by reproterol ('Bronchospasmin') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Studies on pharmacokinetics and biotransformation of reproterol in animal and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are the side effects of Reproterol Hydrochloride? [synapse.patsnap.com]

- 16. mims.com [mims.com]

- 17. respiratory-therapy.com [respiratory-therapy.com]

- 18. Assessment of bronchodilator responsiveness to salbutamol or ipratropium using different criteria in treatment-naïve patients with asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aarc.org [aarc.org]

Reproterol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Reproterol is a short-acting β2-adrenergic receptor agonist utilized in the therapeutic management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of the fundamental chemical properties, mechanism of action, and relevant experimental protocols for the study of reproterol. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound. This document includes a detailed description of its signaling pathway and methodologies for in vitro and in vivo evaluation, presented in a format conducive to scientific inquiry.

Chemical and Physical Properties

Reproterol is a synthetic compound belonging to the class of β2-sympathomimetics.[2] Its core structure and key identifiers are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H23N5O5 | [3] |

| CAS Number | 54063-54-6 | [3] |

| Molecular Weight | 389.41 g/mol | [3] |

| Synonyms | Bronchodil, Reprothal | [1] |

Mechanism of Action and Signaling Pathway

Reproterol exerts its pharmacological effects through selective agonism of the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] The activation of these G-protein coupled receptors initiates a downstream signaling cascade that results in bronchodilation.

The binding of reproterol to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[4] The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5] PKA then phosphorylates several target proteins within the cell, which ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in the widening of the air passages.[5]

Experimental Protocols

The evaluation of reproterol's efficacy and mechanism of action can be conducted through a variety of in vitro and in vivo experimental models.

In Vitro Methodologies

3.1.1. Isolated Tracheal Smooth Muscle Contraction Assay

This assay assesses the direct relaxant effect of reproterol on airway smooth muscle.

-

Objective: To determine the potency and efficacy of reproterol in relaxing pre-contracted airway smooth muscle.

-

Methodology:

-

Tracheal tissue is isolated from a suitable animal model (e.g., guinea pig).

-

The trachea is cut into rings or strips and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The muscle tension is recorded using an isometric force transducer.

-

The tracheal preparations are contracted with a spasmogen such as histamine or acetylcholine.

-

Cumulative concentrations of reproterol are added to the organ bath, and the resulting relaxation is measured.

-

-

Data Analysis: Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of reproterol.

3.1.2. Adenylyl Cyclase Activity Assay

This biochemical assay quantifies a key step in the signaling pathway of reproterol.

-

Objective: To measure the ability of reproterol to stimulate adenylyl cyclase activity in airway tissue.

-

Methodology:

-

Homogenates of tracheal or bronchial tissue are prepared.

-

The tissue homogenates are incubated with reproterol at various concentrations in the presence of ATP and other necessary cofactors.

-

The reaction is stopped, and the amount of cAMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The data is presented as the amount of cAMP produced per unit of protein, and dose-response curves can be generated.

In Vivo Methodologies

3.2.1. Bronchodilator Efficacy in Animal Models of Asthma

Animal models are used to study the effects of reproterol in a whole-organism context.

-

Objective: To evaluate the bronchodilatory and bronchoprotective effects of reproterol in an animal model of allergic asthma.

-

Methodology:

-

An allergic asthma phenotype is induced in animals (e.g., mice or guinea pigs) through sensitization and challenge with an allergen such as ovalbumin.

-

Airway hyperresponsiveness is assessed by measuring the increase in airway resistance in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.

-

Reproterol is administered to the animals (e.g., via inhalation or injection) prior to the bronchoconstrictor challenge to assess its protective effects.

-

-

Data Analysis: The degree of inhibition of the bronchoconstrictor response by reproterol is quantified.

3.2.2. Clinical Studies in Asthmatic Patients

Human clinical trials are essential for determining the therapeutic efficacy and safety of reproterol.

-

Objective: To assess the bronchodilatory effect of inhaled reproterol in patients with asthma.

-

Methodology:

-

A cohort of patients with a diagnosis of asthma is recruited for a controlled clinical study (e.g., double-blind, placebo-controlled).

-

Baseline lung function is measured using spirometry, with a key parameter being the Forced Expiratory Volume in one second (FEV1).

-

Patients are administered a standardized dose of reproterol via a metered-dose inhaler.

-

FEV1 is measured at multiple time points post-administration to assess the onset and duration of the bronchodilatory effect.

-

-

Data Analysis: The change in FEV1 from baseline is calculated and compared between the reproterol and placebo groups.

Conclusion

Reproterol is a well-characterized β2-adrenergic receptor agonist with a clear mechanism of action that leads to bronchodilation. The experimental protocols outlined in this guide provide a framework for the continued investigation of its pharmacological properties. A thorough understanding of its signaling pathway and the appropriate in vitro and in vivo models is crucial for the development of new and improved therapies for obstructive airway diseases.

References

The Discovery and Development of Reproterol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol is a short-acting β2-adrenergic receptor agonist that has been utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of reproterol. It covers its synthesis, mechanism of action, preclinical and clinical data, and pharmacokinetic properties, presenting quantitative information in structured tables and detailed experimental methodologies. Visual diagrams of key signaling pathways are also provided to facilitate a comprehensive understanding of its function.

Introduction: The Quest for Selective Bronchodilation

The development of bronchodilators has been a cornerstone of respiratory medicine. Early therapies often lacked specificity, leading to undesirable cardiovascular side effects. This spurred the search for agents that could selectively target the β2-adrenergic receptors in the bronchial smooth muscle, thereby inducing bronchodilation with minimal cardiac stimulation. Reproterol emerged from this research effort as a selective β2-agonist. Patented in 1965 and introduced for medical use in 1977, reproterol offered a new therapeutic option for patients with obstructive airway diseases.[1]

Chemical Synthesis and Structure

Mechanism of Action: A Deep Dive into Beta-2 Adrenergic Signaling

Reproterol exerts its therapeutic effect through its action as a selective agonist at the β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[2][3]

Signaling Pathway

The binding of reproterol to the β2-adrenergic receptor initiates a cascade of intracellular events:

-

Receptor Activation: Reproterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its α-subunit (Gαs), which is bound to GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).[3]

-

Phosphorylation and Muscle Relaxation: PKA phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the phosphorylation of myosin light chain kinase (MLCK). This ultimately results in the relaxation of the bronchial smooth muscle and bronchodilation.[3]

Visualization of the Signaling Pathway

References

Reproterol's Effect on Cyclic AMP and Protein Kinase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol is a short-acting β2-adrenergic agonist utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is rooted in its ability to induce bronchodilation through a well-defined signaling cascade. This technical guide provides an in-depth exploration of the molecular mechanism of reproterol, focusing on its impact on the intracellular second messenger cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). This document summarizes the signaling pathway, presents available data, details relevant experimental protocols, and provides visual representations of these processes to support research and development activities.

Introduction

Reproterol functions by selectively targeting and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[2][3][4] This interaction initiates a series of intracellular events that culminate in muscle relaxation and, consequently, the widening of the airways. A comprehensive understanding of this signaling pathway at the molecular level is crucial for the development of novel therapeutic strategies and the optimization of existing treatments for obstructive airway diseases.

The Reproterol Signaling Pathway

The mechanism of action of reproterol begins with its binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase.

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP), resulting in an elevation of intracellular cAMP levels.[3] Cyclic AMP then acts as a second messenger, activating protein kinase A (PKA) by binding to its regulatory subunits and causing the release of its catalytic subunits.[3]

The active catalytic subunits of PKA phosphorylate several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase.[3] These events collectively result in the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from the symptoms of bronchoconstriction.[3]

Quantitative Data on Reproterol's Effects

| Parameter | Illustrative Value (Isoproterenol) | Cell Type | Reference |

| cAMP Accumulation (EC50) | ~10 nM | Human Airway Smooth Muscle Cells | Hypothetical Data |

| PKA Activation (EC50) | ~15 nM | Human Airway Smooth Muscle Cells | Hypothetical Data |

| Maximal cAMP Increase | ~10-20 fold over baseline | Human Airway Smooth Muscle Cells | Hypothetical Data |

Note: The data presented in this table is for illustrative purposes to indicate the typical range of activity for a potent β2-adrenergic agonist and is not specific to reproterol.

Experimental Protocols

The following are detailed methodologies for key experiments to quantify the effects of reproterol on cAMP levels and PKA activity.

Cyclic AMP (cAMP) Accumulation Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of intracellular cAMP levels.

Materials:

-

Human airway smooth muscle cells (HASMCs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Reproterol

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP ELISA kit (commercially available)

-

Microplate reader

Procedure:

-

Cell Culture: Culture HASMCs to ~80-90% confluency in 96-well plates.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treatment: Incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Treat the cells with varying concentrations of reproterol for a specified time (e.g., 15 minutes). Include a vehicle control.

-

Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.

-

ELISA: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysates with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated microplate.

-

Detection: After washing, add the substrate solution and stop the reaction. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve. Determine the EC50 value by plotting the cAMP concentration against the log of the reproterol concentration and fitting the data to a sigmoidal dose-response curve.

Protein Kinase A (PKA) Activity Assay

This protocol outlines a method to measure the activity of PKA in cell lysates using a fluorescent peptide substrate.

Materials:

-

Human airway smooth muscle cells (HASMCs)

-

Cell culture medium

-

Reproterol

-

Lysis buffer containing protease and phosphatase inhibitors

-

PKA activity assay kit (commercially available, e.g., using a fluorescent peptide substrate)

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment: Culture and treat HASMCs with reproterol as described in the cAMP assay protocol (steps 1, 2, and 4).

-

Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

PKA Activity Assay: Perform the PKA activity assay according to the manufacturer's instructions. This typically involves the following steps: a. Add a defined amount of cell lysate to a microplate well. b. Initiate the kinase reaction by adding ATP and a PKA-specific fluorescent peptide substrate. c. Incubate for a specified time at 30°C.

-

Detection: Measure the fluorescence intensity using a fluorometric microplate reader at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the PKA activity.

-

Data Analysis: Normalize the fluorescence signal to the protein concentration of the lysate. Determine the EC50 value for PKA activation by plotting the normalized PKA activity against the log of the reproterol concentration.

Conclusion

Reproterol exerts its bronchodilatory effects through the canonical β2-adrenergic receptor signaling pathway, leading to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and the activation of PKA. While the qualitative aspects of this pathway are well-understood, there is a need for further research to quantify the specific effects of reproterol on cAMP accumulation and PKA activation. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be instrumental in advancing our understanding of this important therapeutic agent and in the development of next-generation respiratory medicines.

References

- 1. An essential Trypanosoma brucei protein kinase: a functional analysis of regulation and the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstitution of the protein kinase A response of the rat prolactin promoter: differential effects of distinct Pit-1 isoforms and functional interaction with Oct-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Response to Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Reproterol for Asthma and COPD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol is a short-acting β2-adrenergic receptor agonist that has been utilized in the treatment of obstructive airway diseases, namely asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its therapeutic effect is primarily attributed to its ability to induce bronchodilation by relaxing the airway smooth muscle.[3][4] This technical guide provides an in-depth overview of the foundational research on reproterol, encompassing its mechanism of action, key experimental findings, and clinical data. Detailed experimental protocols for preclinical and clinical evaluation are provided, alongside a quantitative summary of its efficacy and pharmacokinetic profile. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its pharmacological characteristics.

Mechanism of Action

Reproterol functions as a selective agonist for β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][3] The binding of reproterol to these receptors initiates a downstream signaling cascade that ultimately leads to muscle relaxation and bronchodilation.[3][4]

β2-Adrenergic Receptor Signaling Pathway

The activation of the β2-adrenergic receptor by reproterol triggers the following sequence of events:

-

G-Protein Activation: The receptor, a G-protein coupled receptor (GPCR), activates the associated stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[3]

-

Phosphorylation of Target Proteins: PKA phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase (MLCK).

-

Smooth Muscle Relaxation: The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation and relief from the symptoms of asthma and COPD, such as wheezing and shortness of breath.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on reproterol.

Table 1: Preclinical Pharmacokinetics of Reproterol

| Species | Route of Administration | Elimination Half-life | Primary Route of Excretion | Absorption Ratio | Reference |

| Rat | Oral | ~2 hours | Fecal (58%) | 18% | [1] |

| Intratracheal | - | - | 90% | [1] | |

| Dog | Oral | 12.4 hours | Renal (57%) | 18% | [1] |

| Rabbit | Oral | 70 hours | Renal (66%) | 13% | [1] |

Table 2: Clinical Efficacy of Inhaled Reproterol in Asthma

| Dose | Mean Peak Increase in FEV1 | Time to Onset of Action | Duration of Action | Reference |

| 500 µg | - | - | - | [3] |

| 1 mg | 17% | Shortened with increasing dose | Dose-dependent | [3] |

| 8 mg | 29% | Shortened with increasing dose | Significantly longer than lower doses | [3] |

| 2 puffs (500 µg each) | Almost complete elimination of Acetylcholine-induced bronchoconstriction | - | - | [6] |

FEV1: Forced Expiratory Volume in 1 second

Table 3: Clinical Efficacy of Oral Reproterol in Asthma and COPD

| Dose | Comparison | Key Findings | Reference |

| 20 mg (3x/day for 4 weeks) | Orciprenaline (3x20mg/day) | Superior bronchodilytic effect compared to orciprenaline. | [7] |

| 10-20 mg | - | Subjectively better tolerance at 10mg with lower efficacy. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational research of reproterol.

In Vitro Airway Smooth Muscle Relaxation Assay (Guinea Pig Tracheal Rings)

This protocol is a synthesis of methodologies described in studies investigating the effects of bronchodilators on isolated airway tissues.[2][3][8]

Objective: To assess the relaxant effect of reproterol on pre-contracted guinea pig tracheal smooth muscle.

Materials:

-

Male Hartley guinea pigs (300-400g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Contractile agents (e.g., Histamine, Acetylcholine, Methacholine)

-

Reproterol solutions of varying concentrations

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig via an approved method.

-

Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.

-

Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

-

Organ Bath Setup:

-

Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

-

Connect the upper hook to an isometric force transducer to record changes in muscle tension.

-

Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

-

Contraction and Relaxation:

-

Induce a sustained contraction of the tracheal rings by adding a contractile agent (e.g., 1 µM histamine or acetylcholine) to the organ bath.

-

Once a stable contraction plateau is reached, add reproterol in a cumulative, concentration-dependent manner.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation induced by reproterol as a percentage of the maximal contraction induced by the contractile agent.

-

Construct a concentration-response curve and calculate the EC50 value (the concentration of reproterol that produces 50% of the maximal relaxation).

-

References

- 1. [Studies on pharmacokinetics and biotransformation of reproterol in animal and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Guinea Pig Trachea [bio-protocol.org]

- 4. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of reproterol assessed by the acetylcholine provocation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [The bronchdilating action of reproterol in patients with bronchial asthma and chronic obstructive bronchitis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Physicochemical Properties of Reproterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and core physicochemical properties of reproterol hydrochloride, a selective beta-2 adrenergic receptor agonist. The information herein is intended to support research, drug development, and formulation activities by providing essential data on the molecule's behavior in various environments.

Physicochemical Properties

Reproterol hydrochloride is a synthetic compound used as a bronchodilator for the treatment of asthma and other obstructive airway diseases.[1] A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some of these values are derived from experimental data, others are predicted based on in silico modeling and should be considered as such.

Table 1: Physicochemical Properties of Reproterol Hydrochloride

| Property | Value | Source |

| Chemical Name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | [2] |

| Molecular Formula | C₁₈H₂₄ClN₅O₅ | [2] |

| Molecular Weight | 425.87 g/mol | [3][4] |

| CAS Number | 13055-82-8 | [4] |

| Appearance | Solid powder | [3] |

| pKa (Strongest Acidic) | 8.84 (Predicted) | [5] |

| pKa (Strongest Basic) | 9.66 (Predicted) | [5] |

| logP | -0.11 (Predicted, ALOGPS) / -1.2 (Predicted, ChemAxon) | [5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Reproterol hydrochloride's solubility has been predicted in aqueous media and observed in organic solvents.

Table 2: Solubility of Reproterol Hydrochloride

| Solvent | Solubility | Source |

| Water | 2.88 mg/mL (Predicted) | [5][6] |

| DMSO | Soluble | [3] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of reproterol hydrochloride. These protocols are based on standard pharmaceutical testing guidelines.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of reproterol hydrochloride powder is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH, ethanol) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to permit the settling of undissolved solids. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the solid phase.

-

Quantification: The concentration of reproterol hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for quantification.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Experimental Workflow for Melting Point Determination

Caption: Workflow for melting point determination.

Protocol:

-

Sample Preparation: A small amount of finely powdered and dried reproterol hydrochloride is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded to define the melting range.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants of a substance.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination.

Protocol:

-

Sample Preparation: A precisely weighed amount of reproterol hydrochloride is dissolved in a suitable solvent, typically purified water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa value(s) are determined from the pH at the half-equivalence point(s) or by analyzing the inflection points of the curve.

Signaling Pathway

Reproterol hydrochloride exerts its therapeutic effect by acting as a selective agonist for beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.

Beta-2 Adrenergic Receptor Signaling Pathway

Caption: Signaling cascade initiated by reproterol HCl.

The binding of reproterol hydrochloride to the beta-2 adrenergic receptor initiates a signaling cascade. This activates the associated Gs protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and solubility of reproterol hydrochloride. While predicted values offer valuable insights for early-stage development, it is recommended that these properties be experimentally determined under specific formulation conditions to ensure the development of a safe, effective, and stable drug product. The provided experimental protocols serve as a starting point for such characterization studies.

References

- 1. Reproterol Hydrochloride | LGC Standards [lgcstandards.com]

- 2. Reproterol Hydrochloride | C18H24ClN5O5 | CID 3032600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113384540A - Procaterol hydrochloride particle composition and preparation method thereof - Google Patents [patents.google.com]

- 4. midas-pharma.com [midas-pharma.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Reproterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol is a short-acting β2-adrenergic receptor (β2AR) agonist utilized in the treatment of asthma and other obstructive airway diseases.[1] Its therapeutic effect is derived from its ability to relax bronchial smooth muscle, leading to bronchodilation.[2][3] The primary mechanism of action for reproterol involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][4] This interaction initiates a signaling cascade that results in the relaxation of airway smooth muscle.

These application notes provide a comprehensive overview of the essential in vitro assays for characterizing the efficacy of reproterol and other β2AR agonists. The included protocols are intended to guide researchers in the consistent and accurate assessment of compound potency and functional response.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2AR by an agonist like reproterol primarily stimulates the Gαs protein pathway. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation.[4]

GPCR activity is also modulated by β-arrestin recruitment, which mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling.[5][6] Evaluating both G-protein dependent and β-arrestin pathways provides a complete profile of a β2AR agonist's activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Reproterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. What is Reproterol Hydrochloride used for? [synapse.patsnap.com]

- 4. What is the mechanism of Reproterol Hydrochloride? [synapse.patsnap.com]

- 5. β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Asthma Models in Reproterol Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling.[1][2] In vivo animal models are indispensable tools for elucidating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics.[2][3] Reproterol is a short-acting β2-adrenergic receptor agonist used as a bronchodilator in the management of asthma.[4][5][6][7] This document provides detailed application notes and protocols for the development and utilization of murine models of allergic asthma, specifically the Ovalbumin (OVA) and House Dust Mite (HDM) models, for studying the efficacy of reproterol.

Reproterol exerts its therapeutic effect by stimulating β2-adrenergic receptors on bronchial smooth muscle cells. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.[5]

While direct in vivo preclinical data for reproterol in these specific allergen-based models is limited in publicly available literature, this guide provides established protocols for inducing asthma-like phenotypes in mice. Furthermore, to illustrate the expected outcomes and data presentation for a short-acting β2-agonist, representative data from a study on a similar compound, procaterol, in an OVA-induced asthma model is presented.

Key Experimental Models of Allergic Asthma

Two of the most widely used and well-characterized murine models for inducing an asthma-like phenotype are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models.[1][8][9]

-

Ovalbumin (OVA)-Induced Asthma Model: This is a classic and highly reproducible model that utilizes the protein ovalbumin as the allergen to induce a Th2-dominant inflammatory response, characterized by eosinophilia, airway hyperresponsiveness (AHR), and increased IgE levels.[1][10][11]

-

House Dust Mite (HDM)-Induced Asthma Model: This model is considered more clinically relevant as HDM is a common human allergen.[8][9] It induces a mixed inflammatory response and key features of asthma, including AHR and airway remodeling.[8][12]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This protocol is adapted from established methodologies.[10][11][13]

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Reproterol solution (for treatment group)

-

Vehicle control (e.g., saline)

-

Aerosol delivery system (nebulizer)

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg of alum in saline.

-

The control group receives i.p. injections of saline with alum.

-

-

Aerosol Challenge:

-

From day 21 to day 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day in a whole-body exposure chamber.

-

The control group is exposed to a saline aerosol.

-

-

Reproterol Treatment:

-

Administer reproterol (dose to be determined by dose-response studies) or vehicle control via the desired route (e.g., inhalation, oral gavage, or i.p. injection) at a specified time point before each OVA challenge.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of methacholine using techniques such as whole-body plethysmography or the forced oscillation technique.

-

Bronchoalveolar Lavage (BAL): Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx (total and differential cell counts, particularly eosinophils).[14][15]

-

Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., Hematoxylin and Eosin staining for inflammation, Periodic acid-Schiff staining for mucus production).

-

Serum IgE Levels: Collect blood to measure OVA-specific IgE levels by ELISA.

-